molecular formula C10H13FO2 B14062619 1,2-Dimethoxy-5-ethyl-3-fluorobenzene

1,2-Dimethoxy-5-ethyl-3-fluorobenzene

Cat. No.: B14062619
M. Wt: 184.21 g/mol
InChI Key: IJZPZCFAJNBVCG-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-5-ethyl-3-fluorobenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, featuring methoxy, ethyl, and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethoxy-5-ethyl-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where benzene derivatives react with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) .

Industrial Production Methods: Industrial production may involve continuous flow processes to ensure high yield and purity. The use of tubular diazotization reaction technology can reduce side reactions and improve stability .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethoxy-5-ethyl-3-fluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction and conditions. For example, halogenation can yield 1,2-dimethoxy-5-ethyl-3-fluoro-4-bromobenzene, while nitration can produce 1,2-dimethoxy-5-ethyl-3-fluoro-4-nitrobenzene.

Scientific Research Applications

1,2-Dimethoxy-5-ethyl-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-5-ethyl-3-fluorobenzene involves electrophilic aromatic substitution. The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring . The specific molecular targets and pathways depend on the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

    1-Fluoro-3,5-dimethoxybenzene: Similar structure but lacks the ethyl group.

    1,2-Dimethoxybenzene: Lacks both the ethyl and fluorine substituents.

    1,2-Dimethoxy-4-fluorobenzene: Similar but with the fluorine substituent in a different position.

Uniqueness: 1,2-Dimethoxy-5-ethyl-3-fluorobenzene is unique due to the combination of methoxy, ethyl, and fluorine substituents, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

5-ethyl-1-fluoro-2,3-dimethoxybenzene

InChI

InChI=1S/C10H13FO2/c1-4-7-5-8(11)10(13-3)9(6-7)12-2/h5-6H,4H2,1-3H3

InChI Key

IJZPZCFAJNBVCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)F)OC)OC

Origin of Product

United States

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